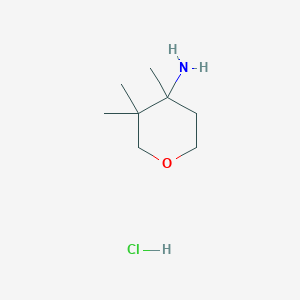

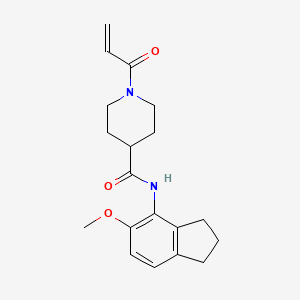

![molecular formula C15H17ClFNO3 B2364077 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide CAS No. 900007-08-1](/img/structure/B2364077.png)

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide” is a chemical compound with a unique structure . It’s related to the class of compounds known as 1,4-dioxaspiro[4.4]nonanes . These compounds have applications in various fields such as drug development, polymer synthesis, and organic chemistry research.

Applications De Recherche Scientifique

Anticonvulsant Activity

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide and its analogs have been studied for their anticonvulsant activities. Research indicates that certain substituted benzyloxy compounds within this series display significant activity against electroshock-induced seizures. This includes variants like 2',4'-dichloro, 4'-(trifluoromethyl), 2'-bromo, 3'-chloro, 2'-chloro, 2'-fluoro, and 3'-fluoro analogs, all showing comparable or better efficacy than their unsubstituted counterparts. The X-ray crystal analysis further provides insights into the activity of these compounds (Farrar et al., 1993).

Coordination Chemistry

The compound and its derivatives have been explored in coordination chemistry, particularly in forming transition metal complexes. Studies have synthesized vic-dioxime ligands containing heteroatoms (N,O) from N-(1,4-dioxaspiro[4.4]non-2-ylmethyl) derivatives. These ligands form complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II), with varying coordination modes and metal:ligand ratios. The structures of these complexes were determined using a combination of analytical techniques, highlighting their potential in coordination chemistry (Canpolat & Kaya, 2004).

Synthetic Chemistry Applications

In synthetic chemistry, derivatives of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide have been utilized in the synthesis of complex organic structures. For example, they have been used in synthesizing motifs of immunosuppressive triterpenoids and in creating spiro centers via oxidative spirocyclization. These methodologies are significant for constructing complex organic molecules, demonstrating the versatility of these compounds in synthetic organic chemistry (Zhang & Nan, 2017).

Inhibitory Effects on Bacterial Growth

The compound's derivatives have shown potential as inhibitors of bacterial growth. For example, flurofamide, a derivative, has been identified as a potent inhibitor of Ureaplasma urealyticum growth. This demonstrates its potential as a chemotherapeutic agent and a biochemical tool, suggesting possible applications in treating infections or in biochemical research (Kenny, 1983).

Propriétés

IUPAC Name |

2-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-6-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClFNO3/c16-11-4-3-5-12(17)13(11)14(19)18-8-10-9-20-15(21-10)6-1-2-7-15/h3-5,10H,1-2,6-9H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEHQBPCWVNHDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)OCC(O2)CNC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2363998.png)

![N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate](/img/structure/B2363999.png)

![1-[6-(Cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone](/img/structure/B2364002.png)

![1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2364004.png)

![3-[2-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-oxoethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2364008.png)

![1-Isopropyl-3-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2364010.png)

![(E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2364012.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2364017.png)